molecular formula C10H11BrMgO2 B6299802 (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide CAS No. 107484-93-5

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

Cat. No.: B6299802
CAS No.: 107484-93-5
M. Wt: 267.40 g/mol
InChI Key: NLKNGXRNSBSZPE-UHFFFAOYSA-M
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Description

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them invaluable tools in the construction of complex organic molecules.

Mechanism of Action

Target of Action

It is known to be a grignard reagent , which are generally used in the formation of carbon-carbon bonds . They can react with a variety of functional groups and are often used in organic synthesis .

Mode of Action

As a Grignard reagent, (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can act as a nucleophile in reactions with electrophiles . The magnesium atom carries a partial negative charge, making the carbon atom it is bonded to highly nucleophilic. This allows it to attack electrophilic carbon atoms in compounds such as aldehydes, ketones, or alkyl halides .

Biochemical Pathways

It has been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .

Pharmacokinetics

As a Grignard reagent, it is typically used in a laboratory setting for chemical synthesis rather than being administered as a drug .

Result of Action

The result of the action of this compound depends on the specific reaction it is used in. For instance, it has been used to prepare a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Grignard reagents are sensitive to moisture and must be prepared and handled under anhydrous conditions . They are also typically used in a solution of an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate its reaction with other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, often involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process is similar to laboratory synthesis but scaled up to accommodate larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can displace halides from organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF, diethyl ether.

    Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From halide displacement reactions.

Scientific Research Applications

Chemistry

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. It is particularly valuable in forming carbon-carbon bonds, which are essential in building molecular frameworks.

Biology and Medicine

While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used to synthesize intermediates for drug development.

Industry

In the industrial sector, this Grignard reagent is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a versatile tool in various chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the dioxolane ring.

    (1,3-Dioxolan-2-ylmethyl)magnesium Bromide: Similar structure but with different substituents on the aromatic ring.

Uniqueness

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is unique due to the presence of the dioxolane ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide additional stability and specificity in certain synthetic applications.

Properties

IUPAC Name

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKNGXRNSBSZPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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